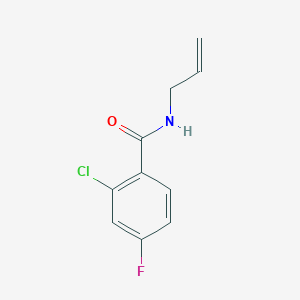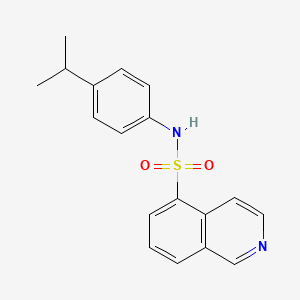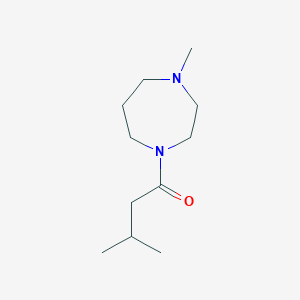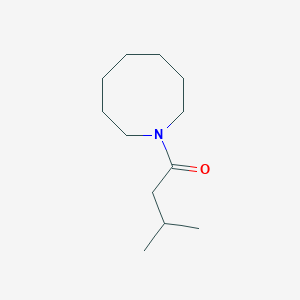
2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide, also known as CF3, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a small molecule that has shown promise in the treatment of various diseases, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and cancer growth. Specifically, 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide has also been shown to reduce the production of inflammatory mediators in vitro and in animal models of inflammation. In addition, 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide is that it is a small molecule that can be easily synthesized and modified. This makes it a useful tool for studying the mechanisms of inflammation and cancer growth. Additionally, 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
One limitation of 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs. Additionally, 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are many potential future directions for the study of 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide. One area of interest is the development of 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide as a therapeutic agent for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide and its potential side effects and interactions with other drugs. Finally, the development of new synthetic methods for 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide and its derivatives could lead to the discovery of new and more potent therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide involves the reaction of 2-chloro-4-fluoroaniline with propargyl bromide in the presence of a palladium catalyst. The resulting product is then treated with oxalyl chloride and dimethylformamide to yield 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide. This method has been optimized to produce high yields of 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide with good purity.
Applications De Recherche Scientifique
2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer and lung cancer.
Propriétés
IUPAC Name |
2-chloro-4-fluoro-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11/h2-4,6H,1,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXATIRYPKCNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)
![N-[4-(aminomethyl)phenyl]-2-imidazol-1-ylacetamide](/img/structure/B7460353.png)
![N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide](/img/structure/B7460358.png)

![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)

![3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B7460395.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone](/img/structure/B7460401.png)

![2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid](/img/structure/B7460411.png)
![N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7460425.png)


![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)